molecular formula C18H17N3O9 B4653838 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid

2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid

Cat. No. B4653838
M. Wt: 419.3 g/mol
InChI Key: RUORLWCSUKIQFD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid, also known as EDOB or NSC 95397, is a synthetic compound that has been widely used in scientific research. It belongs to the class of nitroaromatic compounds and has a molecular weight of 406.4 g/mol. EDOB has been found to have various biochemical and physiological effects and has been used as a tool in many different research studies.

Mechanism of Action

The mechanism of action of 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid is not fully understood, but it is believed to involve the inhibition of certain enzymes and the modulation of cellular signaling pathways. 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been found to inhibit the activity of protein kinase C (PKC) and has been shown to modulate the activity of phospholipase C (PLC). Additionally, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been found to modulate the activity of mitogen-activated protein kinase (MAPK) and has been shown to inhibit the activity of nuclear factor kappa B (NF-κB).
Biochemical and Physiological Effects:
2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been found to have various biochemical and physiological effects. It has been shown to have anti-cancer properties and has been used as a potential chemotherapeutic agent. 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has also been found to have antioxidant properties and has been used in the study of oxidative stress. Additionally, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been found to modulate cellular signaling pathways and has been shown to inhibit the activity of certain enzymes involved in these pathways.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid in lab experiments is that it is a well-established compound with a known synthesis method. Additionally, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been found to have various biochemical and physiological effects, making it a useful tool in many different research studies. However, one limitation of using 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid is that its mechanism of action is not fully understood, which may make it difficult to interpret experimental results.

Future Directions

There are many potential future directions for the study of 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid. One area of interest is the development of 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid as a potential chemotherapeutic agent. Additionally, further studies could be conducted to better understand the mechanism of action of 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid and its effects on cellular signaling pathways. Finally, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid could be used in the study of other diseases and conditions, such as neurodegenerative diseases and inflammation.
In conclusion, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid is a synthetic compound that has been widely used in scientific research. It has various biochemical and physiological effects and has been used as a tool in many different research studies. While its mechanism of action is not fully understood, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has the potential to be a useful tool in the study of cancer, cellular signaling pathways, and oxidative stress.

Scientific Research Applications

2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been used in various scientific research studies, particularly in the field of cancer research. It has been found to have anti-cancer properties and has been used as a potential chemotherapeutic agent. 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has also been used in the study of cellular signaling pathways and has been found to inhibit the activity of certain enzymes involved in these pathways. Additionally, 2-{[2-ethoxy-1-(4-hydroxybenzyl)-2-oxoethyl]amino}-3,5-dinitrobenzoic acid has been used in the study of oxidative stress and has been found to have antioxidant properties.

properties

IUPAC Name

2-[[1-ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3,5-dinitrobenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17N3O9/c1-2-30-18(25)14(7-10-3-5-12(22)6-4-10)19-16-13(17(23)24)8-11(20(26)27)9-15(16)21(28)29/h3-6,8-9,14,19,22H,2,7H2,1H3,(H,23,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUORLWCSUKIQFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=C(C=C1)O)NC2=C(C=C(C=C2[N+](=O)[O-])[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17N3O9
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[1-Ethoxy-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3,5-dinitrobenzoic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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